Isostearyl erucate
Description
Structure
2D Structure
Properties
CAS No. |
84605-09-4 |
|---|---|
Molecular Formula |
C38H74O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
16-methylheptadecyl (Z)-icos-13-enoate |
InChI |
InChI=1S/C38H74O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-29-32-35-38(39)40-36-33-30-27-24-21-18-15-16-19-22-25-28-31-34-37(2)3/h9-10,37H,4-8,11-36H2,1-3H3/b10-9- |
InChI Key |
BFGLKTHWZMNGHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Long Chain Esters
Conventional Esterification Pathways
The formation of isostearyl erucate (B1234575) typically follows established esterification principles, where an alcohol reacts with a carboxylic acid. The specific choice of pathway can influence reaction efficiency and the final product characteristics.
Fischer-Speier esterification is a widely utilized acid-catalyzed reaction for producing esters from carboxylic acids and alcohols. organic-chemistry.orglibretexts.org This equilibrium-driven process is fundamental to the synthesis of long-chain fatty esters like isostearyl erucate. organic-chemistry.org The reaction involves heating the fatty acid (erucic acid) with an alcohol (isostearyl alcohol) in the presence of a strong acid catalyst. libretexts.org
To drive the reaction toward the formation of the ester, the equilibrium must be shifted to the product side. This is typically achieved by either using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.org The reaction is reversible, and the presence of water can lead to the hydrolysis of the ester back to the starting materials. psu.edulibretexts.org
The reaction rate is influenced by the structure of the alcohol and the carboxylic acid. For long-chain fatty acids and alcohols, the reaction can be slow, requiring elevated temperatures and prolonged reaction times to achieve high conversion rates. dss.go.thacs.org
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Reactants | Fatty Acid (e.g., Oleic, Linoleic, Erucic Acid) & Fatty Alcohol (e.g., Cetyl, Stearyl, Isostearyl Alcohol) | Starting materials for ester synthesis | acs.orgabo.fi |
| Temperature | 60–160 °C | To increase reaction rate and overcome activation energy | acs.orgresearchgate.net |
| Catalyst | Concentrated H₂SO₄, p-TsOH, FeCl₃·6H₂O | To protonate the carbonyl and activate the carboxylic acid | organic-chemistry.orgresearchgate.net |
| Reactant Ratio | Excess alcohol or acid | To shift the equilibrium towards product formation (Le Chatelier's Principle) | organic-chemistry.org |
| Water Removal | Azeotropic distillation, molecular sieves | To prevent the reverse hydrolysis reaction and drive the reaction to completion | organic-chemistry.org |
The mechanism for the acid-catalyzed esterification of erucic acid with isostearyl alcohol follows a multi-step pathway. organic-chemistry.orgpsu.edu Each step in the process is reversible. psu.edu
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (erucic acid) by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. patsnap.commasterorganicchemistry.com
Nucleophilic Attack : The alcohol (isostearyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. organic-chemistry.orgpsu.edu
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This step yields a protonated ester. organic-chemistry.orgmasterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product, this compound. patsnap.com
This sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation is often referred to by the mnemonic PADPED. masterorganicchemistry.com
Base-promoted hydrolysis, also known as saponification, represents the reverse of esterification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylate anion formed is resonance-stabilized and shows little tendency to react with the alcohol. In this process, an ester like this compound is cleaved into its constituent alcohol (isostearyl alcohol) and the salt of the carboxylic acid (erucate). libretexts.orgfiveable.me
The mechanism involves the following steps:
Nucleophilic Attack : A hydroxide (B78521) ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.comfiveable.me
Formation of a Tetrahedral Intermediate : This attack forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination of the Alkoxide : The intermediate collapses, and the alkoxide group (isostearoxide) is eliminated as the leaving group. This results in the formation of a carboxylic acid (erucic acid). masterorganicchemistry.com
Deprotonation : The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and drives the reaction to completion, forming the final products: an alcohol (isostearyl alcohol) and a carboxylate salt (erucate). masterorganicchemistry.comyoutube.com
To obtain the free carboxylic acid from the carboxylate salt, a final acidification step is required during the workup. masterorganicchemistry.com
Catalytic Systems in Ester Synthesis
The choice of catalyst is crucial in the synthesis of long-chain esters, affecting reaction rates, yields, and process conditions. Catalysts can be broadly classified as homogeneous or heterogeneous.
Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity due to the absence of mass transfer limitations. researchgate.net For the synthesis of this compound and similar long-chain esters, common homogeneous acid catalysts include mineral acids and organic sulfonic acids.
Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH) are traditional and effective catalysts for Fischer esterification. researchgate.net They readily provide the protons needed to activate the carboxylic acid.
Methanesulfonic Acid (CH₃SO₃H) has been used in the synthesis of this compound, often in combination with a co-catalyst like hypophosphorous acid. google.com
Metal Salts such as ferric chloride hexahydrate (FeCl₃·6H₂O) have also been shown to be highly active catalysts for the esterification of long-chain fatty acids and alcohols. researchgate.netacs.org The catalytically active species is proposed to be a cationic cluster formed by the hydrolysis of the ferric cation, which activates the carboxylic acid through ligand exchange. researchgate.netacs.org
While efficient, homogeneous catalysts can be difficult to separate from the product mixture, potentially leading to corrosion and purification challenges. nih.gov
| Catalyst | Typical Substrates | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Various carboxylic acids and alcohols | High activity, low cost | Corrosive, difficult to separate, potential for side reactions | researchgate.net |
| p-Toluenesulfonic Acid (p-TsOH) | Fatty acids and alcohols | High activity, solid form (easier handling) | Difficult to separate from product | researchgate.net |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | C₁₀-C₁₈ fatty acids and alcohols | High activity, versatile for various esters | Requires removal from the final product | researchgate.netacs.org |
| Methanesulfonic Acid (CH₃SO₃H) | Erucic acid (from rapeseed oil) and isostearyl alcohol | Effective for transesterification | Corrosive, requires neutralization/separation | google.com |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, allowing for catalyst recycling and continuous processing, which aligns with green chemistry principles. researchgate.net
Ion-Exchange Resins : Macroporous resins like Amberlyst-15, which contain sulfonic acid groups, are effective solid acid catalysts for esterification. mdpi.comresearchgate.net They have been successfully used for the esterification of oleic acid and other fatty acids. researchgate.net The reaction rate can be limited by surface reactions on the catalyst. researchgate.net
Zeolites and Mesoporous Silicas : Materials like Al-SBA-15 mesoporous silicas are suitable catalysts for fatty acid esterification. mdpi.com Their large pore structure and tunable surface acidity are advantageous. The catalytic efficiency is determined by a balance between the number of acid sites and the hydrophilicity of the catalyst surface. mdpi.com
Sulfonated Biochar : Carbon-based solid acid catalysts, prepared by sulfonating materials like eucalyptus bark, have demonstrated good catalytic activity for the esterification of oleic acid. nih.gov The activity of these catalysts is closely related to the density of acidic sites on their surface. nih.gov
Heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations. However, ongoing research focuses on developing highly active and stable solid acid catalysts for efficient long-chain ester production. mdpi.com
| Catalyst Type | Example | Fatty Acid Substrate | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Oleic Acid, Acetic Acid | Max ester yield for oleic acid: 43.8% at 75 °C. Reaction is surface-limited. | researchgate.net |
| Mesoporous Silica (B1680970) | Al-SBA-15 | Oleic Acid, Stearic Acid, Linoleic Acid | Oleic acid conversion of 70-93%. Activity depends on the balance of acidity and hydrophilicity. | mdpi.com |
| Sulfonated Biochar | Sulfonated Eucalyptus Bark | Oleic Acid | 96.3% conversion to FAME at 80 °C. Activity linked to acid site density. | nih.gov |
Heterogeneous Catalysis for Fatty Acid Esterification
Role of Acid Zeolites and Solid Acid Catalysts
Acid zeolites and other solid acid catalysts have emerged as promising alternatives to traditional homogeneous acid catalysts, like sulfuric acid, for the synthesis of long-chain esters. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosivity, and the potential for regeneration and reuse.
Zeolites, crystalline aluminosilicates with well-defined microporous structures, possess strong Brønsted and Lewis acid sites that are crucial for catalyzing esterification reactions. The catalytic activity of zeolites is influenced by their structural properties, such as the Si/Al ratio, pore size, and hydrophobicity. For the esterification of bulky molecules like long-chain fatty acids and alcohols, zeolites with larger pore openings, such as FAU-type (e.g., Zeolite Y), are often preferred to overcome diffusional limitations. Studies on the esterification of oleic acid have shown that the conversion can be significantly influenced by the Si/Al ratio of the zeolite, with higher ratios sometimes leading to increased catalytic activity due to enhanced hydrophobicity and acidity of the active sites. For instance, in the esterification of oleic acid with ethanol, a prepared HY zeolite catalyst demonstrated notable activity at temperatures ranging from 40 to 70°C.
Other solid acid catalysts, such as sulfated zirconia (SZ), have also been investigated for the esterification of long-chain fatty acids. The activity of SZ catalysts is attributed to the presence of strong acid sites generated by the interaction of zirconia with sulfate (B86663) groups. The calcination temperature plays a critical role in activating these catalysts, with optimal temperatures typically around 600–700°C for sulfated zirconia used in fatty acid esterification. oru.edu The reaction mechanism over these solid acid catalysts is believed to involve the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol.
The table below summarizes the performance of various solid acid catalysts in the esterification of long-chain fatty acids, which serves as a model for this compound synthesis.
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Reference |
| HY Zeolite | Oleic Acid, Ethanol | 70 | ~85 | |
| Sulfated Zirconia | n-Octanoic Acid | 175 | 99 | oru.edu |
| Amberlyst-15 | Palmitic Acid | - | >90 | acs.org |
Development of Reusable Catalysts for Precursor Synthesis
A key driver in the development of solid acid catalysts for long-chain ester synthesis is their potential for reusability, which can significantly improve the economic and environmental sustainability of the process. Several studies have demonstrated the successful reuse of various heterogeneous catalysts in the esterification of fatty acids.
For instance, a novel solid acid catalyst prepared from the sulfonation of a styrene-divinylbenzene resin was used for the esterification of oleic acid with methanol. This catalyst maintained a high yield of 90.3% even after five reaction cycles. acs.org Similarly, an acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid was employed as a recyclable catalyst for the solvent-free synthesis of oleic acid-based wax esters, showing consistent activity over five reuses. csic.es
The stability and reusability of these catalysts are critical for their industrial application. Leaching of the active species from the solid support and catalyst deactivation due to coking or poisoning are challenges that need to be addressed. The regeneration of spent catalysts, often through washing with solvents or calcination, is an important aspect of maintaining their catalytic performance over multiple cycles.
The following table presents data on the reusability of different solid acid catalysts in long-chain ester synthesis.
| Catalyst | Reactants | Number of Cycles | Final Yield/Conversion (%) | Reference |
| Sulfonated Resin | Oleic Acid, Methanol | 5 | 90.3 | acs.org |
| Acidic Deep Eutectic Solvent | Oleic Acid, Cetyl Alcohol | 5 | >96 | csic.es |
| Tungstated Zirconia | Triacetin | 5 | 40-67 | oru.edu |
Enzymatic Esterification Approaches
Enzymatic esterification, primarily using lipases, offers a green and highly selective alternative for the synthesis of long-chain esters like this compound. Lipases are biocatalysts that can effectively catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces the environmental impact and simplifies product purification.
The most commonly used lipases for wax ester synthesis are from Candida antarctica (immobilized as Novozym® 435) and Rhizomucor miehei (immobilized as Lipozyme® RMIM). nih.gov These enzymes exhibit high catalytic activity and stability. The kinetics of lipase-catalyzed esterification of long-chain fatty acids and alcohols often follow a Ping-Pong Bi-Bi mechanism. nih.govdss.go.th In this mechanism, the fatty acid first binds to the enzyme, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.
The efficiency of enzymatic esterification is influenced by several factors, including temperature, substrate molar ratio, enzyme concentration, and water activity. Water, being a product of the reaction, can lead to the reverse reaction (hydrolysis) if not controlled. Therefore, strategies to remove water from the reaction medium are often employed to shift the equilibrium towards ester synthesis.
The following table summarizes the key aspects of enzymatic esterification for the synthesis of long-chain esters.
| Enzyme | Reactants | Key Findings | Reference |
| Novozym® 435 | Cetyl Alcohol, Octanoic Acid | Achieved 98% yield under optimized conditions. | nih.gov |
| Lipozyme® RMIM | Cetyl Alcohol, Octanoic Acid | Reached 94% yield; less efficient than Novozym® 435. | nih.gov |
| Candida rugosa Lipase (B570770) | Butyric Acid, Ethyl Caprate | Reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid. | nih.gov |
Reaction Engineering and Process Optimization for Ester Yield
To enhance the yield and efficiency of this compound synthesis, various reaction engineering and process optimization strategies are employed. These strategies focus on overcoming equilibrium limitations, improving reaction rates, and developing efficient reactor systems.
Equilibrium Shift Strategies in Esterification
Esterification is a reversible reaction, and the presence of the by-product, water, can limit the conversion to the desired ester. To drive the reaction towards the product side and achieve high yields, it is crucial to remove water from the reaction medium as it is formed. Several strategies have been developed to achieve this equilibrium shift.
One common approach is the use of a desiccant, such as molecular sieves, which can be added directly to the reaction mixture to adsorb water. mdpi.com Another effective method is to pass a stream of dry air or an inert gas through the reactor to continuously remove water vapor, which has been shown to lead to conversions of 95-99% in the enzymatic synthesis of wax esters. lu.se
For larger-scale production, more sophisticated techniques like reactive distillation and pervaporation are employed. In reactive distillation, the reaction and separation of products occur simultaneously in a single unit. The more volatile components, including water, are continuously removed from the top of the distillation column, thereby shifting the equilibrium. This technique has been successfully applied to the esterification of fatty acids.
Pervaporation is a membrane-based separation process that can be coupled with an esterification reactor. A hydrophilic membrane selectively allows the permeation of water from the reaction mixture, thus removing it and driving the reaction forward. The use of a ZSM-5 zeolite membrane in the esterification of acetic acid with isopentanol resulted in a yield of 98.39%. mdpi.com
Continuous Reactor Designs for Ester Production
For the industrial production of specialty esters like this compound, continuous reactor designs offer significant advantages over batch processes, including improved heat and mass transfer, better process control, and higher throughput.
Continuous flow reactors, such as packed bed reactors (PBRs) and microreactors, are increasingly being used for ester synthesis. In a PBR, the solid catalyst is packed into a column, and the reactants are continuously fed through it. This setup allows for easy separation of the product from the catalyst and can be operated for extended periods. A highly active and robust solid catalyst has been developed for high-yield ester production in a continuous flow system, demonstrating the potential for industrial-scale manufacturing. riken.jp
Microreactors, with their high surface-area-to-volume ratio, provide excellent control over reaction parameters and can intensify the esterification process. These reactors are particularly suitable for highly exothermic or fast reactions. The development of continuous flow reactors is a key area of research for making the synthesis of long-chain esters more efficient and scalable.
Influence of Reactant Ratios and Reaction Conditions on Esterification
The yield and rate of esterification are significantly influenced by various reaction parameters, including the molar ratio of reactants, reaction temperature, and catalyst concentration. Optimizing these conditions is essential for maximizing the production of this compound.
Reactant Molar Ratio: In esterification reactions, using an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the formation of the ester. However, in enzymatic reactions, a large excess of a short-chain alcohol can sometimes lead to enzyme inhibition. For the synthesis of long-chain wax esters, studies have shown that increasing the substrate molar ratio (alcohol to acid) can lead to higher yields. For example, in the enzymatic synthesis of cetyl octanoate (B1194180), increasing the molar ratio from 1:1 to 3:1 resulted in a significant increase in the ester yield. nih.gov
Reaction Temperature: Temperature has a dual effect on esterification reactions. An increase in temperature generally increases the reaction rate. However, since esterification is an exothermic reaction, higher temperatures can adversely affect the equilibrium conversion. For enzymatic reactions, temperature also affects the stability and activity of the lipase, with an optimal temperature range for each specific enzyme. For the synthesis of cetyl octanoate using Novozym® 435, the optimal temperature was found to be around 65°C. nih.gov
Catalyst Concentration: The concentration of the catalyst also plays a crucial role in the reaction rate. Increasing the catalyst loading generally leads to a higher initial reaction rate. However, beyond a certain point, the increase in rate may become less significant, and economic considerations come into play. In the enzymatic synthesis of cetyl octanoate, increasing the enzyme amount from 10% to 50% (w/w) dramatically increased the yield. nih.gov
The following table provides a summary of the influence of reaction conditions on the synthesis of long-chain esters, which can be considered analogous to this compound synthesis.
| Parameter | Effect on Yield/Rate | Example System | Reference |
| Molar Ratio (Alcohol:Acid) | Increasing the ratio generally increases the yield. | Cetyl Alcohol : Octanoic Acid | nih.gov |
| Temperature | Increases reaction rate but can negatively impact equilibrium and enzyme stability. | Cetyl Alcohol : Octanoic Acid | nih.gov |
| Catalyst Concentration | Higher concentration generally leads to a faster reaction rate. | Cetyl Alcohol : Octanoic Acid | nih.gov |
Derivatization and Structural Modification of Related Esters
The functional properties of long-chain esters like this compound can be tailored through derivatization and structural modification. These alterations can impact the molecule's physical properties, such as its melting point, viscosity, and oxidative stability, as well as its sensory profile when used in cosmetic formulations.
One area of modification focuses on the unsaturation present in the erucic acid chain. The double bond can be a site for various chemical transformations. For instance, epoxidation of the double bond in erucic acid methyl ester has been explored to create bio-based plasticizers. This modification alters the polarity and reactivity of the molecule.
Furthermore, the branched nature of the isostearyl alcohol moiety is a key structural feature that influences the properties of this compound. Compared to their linear counterparts, branched-chain esters generally exhibit lower melting points and improved fluidity at low temperatures. This is due to the disruption of crystal lattice packing caused by the branched chains. This principle is applied in the synthesis of various branched-chain fatty acid esters to create emollients with specific sensory characteristics and improved oxidative stability. The structure of the ester, including the length and branching of both the acid and alcohol components, has a significant impact on its emolliency and how it feels on the skin.
Advanced Analytical Chemistry and Spectroscopic Characterization Techniques
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of Isostearyl Erucate (B1234575) from complex mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its relatively high molecular weight, the analysis of Isostearyl Erucate by Gas Chromatography (GC) requires high-temperature capillary columns with thermally stable stationary phases. The compound would exhibit a long retention time. GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling with a Mass Spectrometer (GC-MS) provides both separation and structural identification of the eluting components. chinaoils.cn
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of cosmetic ingredients. For a non-polar compound like this compound, reversed-phase HPLC with a C18 or C8 column is typically employed. A non-aqueous mobile phase, such as a gradient of acetonitrile (B52724) and isopropanol, would be suitable for elution. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore. nih.gov HPLC coupled with Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the confident identification and quantification of this compound in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of esters like this compound. Due to the non-polar nature and lack of a strong UV-absorbing chromophore in many wax esters, specific HPLC setups are required for effective analysis.
Non-aqueous reversed-phase liquid chromatography is often the method of choice. nih.gov High chromatographic resolution of wax esters can be achieved using columns such as C18, C8, or specialized C30 phases, which are well-suited for separating large, hydrophobic molecules. nih.govresearchgate.net The separation is typically based on the ester's equivalent carbon number (ECN); within a group of esters having the same ECN, the degree of unsaturation influences the elution order, with more unsaturated species eluting earlier. nih.gov
Gradient elution with mobile phases like acetonitrile/ethyl acetate (B1210297) or methanol/chloroform is commonly employed to achieve good separation of various molecular species. nih.govresearchgate.net For detection, an Evaporative Light Scattering Detector (ELSD) is highly effective as it does not require the analyte to have a chromophore, making it suitable for lipids and esters. researchgate.net Quantitative analysis can be performed by constructing calibration curves from standards, often using a log-log plot for linearity. nih.gov The method's performance is validated for parameters such as linearity, repeatability, limit of detection, and recovery to ensure reliable quantification in various matrices. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18, C8, or C30 | nih.govresearchgate.net |
| Mobile Phase | Gradient of acetonitrile/ethyl acetate or methanol/chloroform | nih.govresearchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | researchgate.net |
| Elution Principle | Separation based on Equivalent Carbon Number (ECN) and degree of unsaturation | nih.gov |
| Quantification | External standard calibration with log-log plot for linearity | nih.gov |
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of this compound and for separating it from other lipid classes. mdpi.comrockefeller.edu It is particularly useful for initial screening, checking for the presence of major impurities, and monitoring the progress of reactions.
For the analysis of neutral lipids like wax esters, silica (B1680970) gel plates are used as the stationary phase. rockefeller.edu The separation is achieved using a non-polar mobile phase, a common example being a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu In such a system, different lipid classes separate based on their polarity; non-polar compounds like wax esters migrate furthest up the plate, while more polar compounds like free fatty acids or monoacylglycerols have lower retention factors (Rf values). researchgate.net
After development, the separated spots are visualized. Since lipids are generally colorless, visualization agents are required. A common method is placing the plate in a chamber containing iodine vapor; the iodine binds to double bonds in the fatty acid and alcohol chains, revealing the spots as brown areas. rockefeller.edu This technique allows for a quick qualitative confirmation of the main component and the detection of other lipid classes present in the sample. researchgate.netresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 plates | rockefeller.edu |
| Mobile Phase | Petroleum ether: Diethyl ether: Acetic acid (e.g., 84:15:1 v/v/v) | rockefeller.edu |
| Principle | Adsorption chromatography based on polarity | aocs.org |
| Visualization | Exposure to iodine vapor or charring with a universal reagent | rockefeller.edu |
Integration of LC-MS for Metabolite Identification and Structure Elucidation
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of this compound. While HPLC with detectors like ELSD can quantify the compound, MS provides detailed structural information.
For the analysis of wax esters, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques. nih.govspectroscopyonline.com Direct protonation of large esters can be inefficient, so cationization agents like ammonium (B1175870) formate (B1220265) are often added to the mobile phase to form adducts (e.g., [M+NH₄]⁺), which are readily detected. spectroscopyonline.comnih.gov
Tandem mass spectrometry (MS/MS) is crucial for structure elucidation. By selecting the precursor ion (the ammonium adduct of this compound) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. nih.gov The fragmentation typically occurs at the ester linkage, yielding product ions that correspond to the fatty acid and alcohol moieties. spectroscopyonline.com For this compound, MS/MS analysis would be expected to yield fragment ions corresponding to protonated erucic acid and fragments related to the isostearyl alcohol chain. This fragmentation pattern allows for unambiguous confirmation of the ester's identity and can distinguish between isomers. spectroscopyonline.comnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govspectroscopyonline.com |
| Ionization Mode | Positive ion mode, often with ammonium adducts ([M+NH₄]⁺) | spectroscopyonline.comnih.gov |
| Analysis Mode | Tandem MS (MS/MS) for Collision-Induced Dissociation (CID) | nih.gov |
| Structural Information | Fragmentation at the ester bond reveals the constituent fatty acid and alcohol chains | spectroscopyonline.comnih.gov |
Trace Analysis and Impurity Profiling Methodologies
Impurity profiling is a critical aspect of quality control for cosmetic ingredients like this compound. loreal.com Impurities can originate from the raw materials (isostearyl alcohol and erucic acid), arise during the manufacturing process (e.g., residual catalysts, side-products), or form during storage. researchgate.net Even trace amounts of these substances can potentially affect the final product's properties.
The identification and quantification of these trace impurities require highly sensitive analytical techniques. loreal.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the preferred methods for this purpose. mdpi.com These hyphenated techniques provide the necessary separation power and detection sensitivity to analyze impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level. loreal.com
The process involves developing a method capable of separating the main component, this compound, from potential impurities such as unreacted starting materials, isomers, or degradation products. The mass spectrometer is then used to identify these separated compounds based on their mass spectra and fragmentation patterns. This comprehensive profiling ensures the purity and safety of the raw material. filab.fr
Method Development and Validation in Ester Analytics
The development and validation of analytical methods are essential to ensure that the data generated are reliable, reproducible, and fit for purpose. For cosmetic ingredients, method validation is performed following guidelines analogous to those from the International Council for Harmonisation (ICH), which provide a framework for validating analytical procedures. actascientific.comich.org
The validation process encompasses several key performance characteristics:
Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. actascientific.com
Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. actascientific.com
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). actascientific.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A validation protocol is established before the study, outlining the procedures and acceptance criteria for each parameter. europa.eu The successful validation of the analytical method provides documented evidence that the procedure is suitable for its intended use in quality control. europa.eu
| Parameter | Definition | Reference |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. | actascientific.com |
| Linearity | Proportionality of results to concentration over a defined range. | actascientific.com |
| Accuracy | Closeness of results to the true value, often expressed as % recovery. | actascientific.com |
| Precision | Agreement between repeated measurements (repeatability and intermediate precision). | actascientific.com |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | actascientific.com |
| Range | The concentration interval over which the method is accurate, precise, and linear. | ich.org |
Environmental Fate and Ecotoxicological Behavior in Abiotic and Biotic Systems
Environmental Transformation Processes
The primary abiotic transformation pathways for isostearyl erucate (B1234575) in the environment are hydrolysis, photolysis, and oxidation.
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
Hydrolysis is a key degradation process for esters in aqueous environments, breaking the ester bond to form an alcohol and a carboxylic acid. In the case of isostearyl erucate, this would yield isostearyl alcohol and erucic acid. The rate of this reaction is pH-dependent.
While specific experimental studies on the hydrolytic stability of this compound are not widely available, estimation models provide insight into its persistence. The EPI Suite™ HYDROWIN v2.00 model predicts the base-catalyzed hydrolysis rate. At an alkaline pH of 8, the estimated half-life is approximately 2 years, which increases significantly to over 20 years at a neutral pH of 7. thegoodscentscompany.com This suggests that hydrolysis is a slow degradation process under typical environmental pH conditions.
The ability of a lubricant or cosmetic ingredient to resist chemical decomposition in the presence of water is known as its hydrolytic stability. ademinsaec.commachinerylubrication.com For many esters, this stability is tested using standardized methods like ASTM D2619. ademinsaec.comlubrizol.com The process involves mixing the substance with water, heating it, and then measuring the resulting acidity and any changes to a copper strip, which indicates the formation of corrosive acids. ademinsaec.commachinerylubrication.com Ester-type fluids, particularly those with long chains like polyol esters, are known to absorb moisture from the environment, which can initiate hydrolysis. ademinsaec.commachinerylubrication.com The reaction is typically first-order with respect to the ester when water is in excess and can be catalyzed by acids or bases. libretexts.orgchemrxiv.org
| Parameter | Value | Reference |
| Hydrolysis Half-Life (pH 8, 25 °C) | 2.040 years (estimated) | thegoodscentscompany.com |
| Hydrolysis Half-Life (pH 7, 25 °C) | 20.398 years (estimated) | thegoodscentscompany.com |
Oxidation Processes and Product Formation in the Environment
Oxidation, beyond atmospheric photolysis, can occur in various environmental compartments. The unsaturated bond in the erucate portion of the this compound molecule makes it susceptible to oxidation. The Oil Stability Index (OSI) is a measure of an oil's or lipid's resistance to oxidation. A related compound, oleyl erucate, is a component of a commercial product with a measured OSI of 43.6 hours at 100°C, indicating a degree of stability but ultimate susceptibility to oxidation. oqema.pl
In the environment, oxidation can be initiated by reactive oxygen species. While specific studies on the oxidation products of this compound are not available, the process would likely target the double bond, potentially leading to the formation of aldehydes, ketones, and smaller carboxylic acids through cleavage of the carbon chain. The ester linkage itself can also be susceptible to oxidative cleavage, though this is generally a less favored pathway than hydrolysis.
Biodegradation Studies in Various Matrices
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from the environment. geoscienceworld.org For esters used in cosmetics, biodegradability is a key factor in their environmental profile. ambujasolvex.com
Aerobic and Anaerobic Degradation in Soil Environments
Direct data on the biodegradation of this compound in soil is limited. However, extensive research on similar long-chain esters, such as fatty acid methyl esters (FAMEs) used in biodiesel, indicates that they are readily biodegradable in soil under both aerobic and anaerobic conditions. geoscienceworld.orgconcawe.eu
The primary biodegradation pathway for esters involves enzymatic hydrolysis (de-esterification) by microbial esterases to yield the corresponding alcohol and fatty acid. geoscienceworld.org For this compound, this would produce isostearyl alcohol and erucic acid. These products are then typically further degraded. The long-chain fatty acid undergoes β-oxidation, where two-carbon units are sequentially removed. geoscienceworld.org
Studies on structurally related compounds support the likelihood of this compound's biodegradability. For example, long-chain alkyl esters (C12-C14) are considered readily biodegradable, and based on this, further testing in soil is often deemed unnecessary under regulations like REACH. europa.eu A study on C16-18 alkyl esters showed 50-60% biodegradation in a 28-day screening test. europa.eu Given that this compound is a large ester composed of fatty acid and fatty alcohol moieties, it is expected to be biodegradable in soil environments, although its large size (C40) may result in a slower degradation rate compared to smaller esters.
| Related Compound | Condition | Finding | Reference |
| Fatty Acid Methyl Esters (FAME) | Aerobic & Anaerobic (Soil) | Readily biodegradable. | geoscienceworld.orgconcawe.eu |
| Dodecyl acrylate (B77674) (C12) | Aerobic (Water) | 80-90% biodegradation in 28 days. | europa.eu |
| C16-18-alkyl esters | Aerobic (Water) | 50-60% biodegradation. | europa.eu |
| Phthalate (B1215562) Esters (DBP, DEHP) | Aerobic (Compost-amended soil) | DBP and DEHP removed in 9 and 15 days, respectively. | researchgate.net |
Biodegradation in Aquatic Sediment Systems
Sediments are often a sink for hydrophobic organic chemicals. The biodegradation of esters in aquatic sediments has been studied for various classes of compounds. As with soil, the initial step is enzymatic hydrolysis. researchgate.net
Studies on mono-alkyl phthalate esters in both marine and freshwater sediments showed rapid degradation, with half-lives ranging from 16 to 39 hours at 22°C. nih.gov However, research on high molecular weight di-alkyl phthalate esters has shown them to be more persistent in sediments. sfu.ca
A study on the anaerobic biodegradation of a variety of esters in marine sediment found that the chemical structure significantly impacts the rate and extent of degradation. researchgate.net The study recommended using esters with a total carbon number between 12 and 18 for optimal anaerobic biodegradability and avoiding branched structures. researchgate.net this compound, with a total of 40 carbon atoms and a branched isostearyl alcohol moiety, may therefore exhibit slower biodegradation in anaerobic sediments compared to smaller, linear esters. Conversely, the presence of an unsaturated bond, as in the erucate moiety, was found to increase the biodegradability of esters in that study. researchgate.net Other research on sorbitan (B8754009) esters, which are also used in cosmetics, indicates they are readily biodegradable and have low toxicity in sediment. europa.eu
| Related Compound Class | Sediment Type | Finding | Reference |
| Mono-alkyl phthalate esters | Marine & Freshwater | Rapid degradation (t½ = 16-39 hours at 22°C). | nih.gov |
| High molecular weight phthalate esters | Marine | Slow or no significant biodegradation. | sfu.ca |
| Various Synthetic Esters | Marine (Anaerobic) | Degradation rate is structure-dependent (C12-C18 optimal). | researchgate.net |
| Sorbitan Esters | Not specified | Readily biodegradable with low sediment toxicity. | europa.eu |
Ecotoxicological Assessment Methodologies (Non-Human Exposure)
Aquatic Ecotoxicity (e.g., to microorganisms, algae, aquatic invertebrates)
Due to this negligible solubility, the concentration of this compound that can be achieved in water is exceptionally low, which in turn limits the exposure and potential for toxic effects on aquatic life. For a substance to exert toxicity in the water column, it must be present in a bioavailable form. For poorly soluble substances, the effective concentration in the water phase may not reach levels that are harmful to microorganisms, algae, or invertebrates. While no specific test results are available, the general principle for such hydrophobic substances is that toxicity is not observed up to the limit of water solubility.
Interactive Data Table: Estimated Physical-Chemical Properties of this compound
| Property | Estimated Value | Method/Source |
| Water Solubility | 4.728 x 10⁻¹⁴ mg/L at 25°C | WSKOW v1.42 (est.) |
| Log Kow (Octanol-Water) | 18.26 | KOWWIN v1.68 (est.) |
| Vapor Pressure | 6.25 x 10⁻¹³ mm Hg at 25°C | Modified Grain |
| Henry's Law Constant | 5.51E+000 atm-m³/mole | Bond Method |
Data sourced from EPI System Information for this compound 97259-85-3. thegoodscentscompany.com
Terrestrial Ecotoxicity (e.g., to soil organisms)
Specific experimental data regarding the terrestrial ecotoxicity of this compound are not found in the available scientific literature. The behavior of a chemical in the terrestrial environment is influenced by its tendency to adsorb to soil particles. Chemicals with a high octanol-water partition coefficient (Log Kow), like this compound (estimated Log Kow of 18.26), are expected to bind strongly to the organic matter in soil. thegoodscentscompany.com This strong adsorption would significantly limit its mobility and bioavailability to soil-dwelling organisms such as earthworms and microorganisms. Consequently, the risk of direct toxicity to these organisms is generally considered low, as they are unlikely to be exposed to significant concentrations of the substance in a bioavailable form.
Bioaccumulation Potential in Environmental Food Chains
Bioaccumulation is the process where a chemical accumulates in an organism from all sources of exposure, including water, food, and sediment. europa.eu The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow). A high Log Kow value, typically above 3 or 4, suggests a substance is lipophilic (fat-loving) and may accumulate in the fatty tissues of organisms.
This compound has a very high estimated Log Kow of 18.26, which would typically indicate a high potential for bioaccumulation. thegoodscentscompany.com However, for very large and highly hydrophobic molecules, the correlation between Log Kow and bioaccumulation can be unreliable. Other factors, such as low bioavailability and metabolic processes, play a crucial role.
Modeling programs like the EPI Suite™ provide more refined estimates that account for some of these factors. The model estimates a low bioaccumulation factor (BAF) and bioconcentration factor (BCF) for this compound. This suggests that despite its high lipophilicity, the compound is not expected to significantly bioaccumulate in aquatic food chains. thegoodscentscompany.com This discrepancy is likely due to its extremely low water solubility, which limits its uptake from water, and the likelihood that it can be metabolized (broken down) by enzymes within organisms like fish. It is known that ester linkages are susceptible to enzymatic hydrolysis, which can break down the parent compound into more water-soluble substances (isostearyl alcohol and erucic acid) that can be more easily excreted.
Interactive Data Table: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Unit/Basis |
| Log Kow (estimated) | 18.26 | Unitless |
| Log BCF (regression-based) | 0.500 | L/kg wet-wt |
| BCF (regression-based) | 3.162 | L/kg wet-wt |
| Log BAF (Arnot-Gobas, upper trophic) | -0.048 | Unitless |
| BAF (Arnot-Gobas, upper trophic) | 0.895 | L/kg wet-wt |
| Biotransformation Half-life (estimated) | 2352 | Days |
Data sourced from EPI System Information for this compound 97259-85-3. thegoodscentscompany.com
Sustainable Chemistry and Green Production Principles Applied to Ester Synthesis
Life Cycle Assessment (LCA) for Fatty Ester Production
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle. tandfonline.com This "cradle-to-gate" or "cradle-to-grave" analysis considers everything from raw material extraction, manufacturing, and transportation to use and final disposal. tandfonline.commdpi.com For fatty esters like isostearyl erucate (B1234575), an LCA provides crucial data for identifying environmental hotspots and guiding the development of more sustainable production methods. sciopen.comd-nb.inforesearchgate.net
Environmental Footprint Analysis of Synthesis Routes
The environmental impact of fatty ester production is significantly influenced by the chosen synthesis route. Key factors include energy consumption, greenhouse gas emissions, and the use of hazardous substances. acs.orgrsc.org For instance, the production of biodiesel (fatty acid methyl esters) and renewable diesel from various feedstocks shows a life-cycle greenhouse gas emissions reduction of 40% to 86% compared to petroleum diesel. acs.org
Different synthesis pathways for fatty esters have varying environmental footprints. A comparative analysis of biodiesel production using different alcohols and catalysts revealed that the choice of alcohol and catalyst significantly affects the global warming potential. tandfonline.com For example, producing rapeseed methyl esters (RME) with a dolomite (B100054) catalyst resulted in a lower global warming potential compared to producing rapeseed butyl esters (RBE) with eggshell catalysts. tandfonline.com The production of isostearic acid, a precursor to isostearyl alcohol, from soybean oil has been shown to have a lower production cost but also a lower profit margin compared to the tall oil pathway. researchgate.net
The table below illustrates the global warming potential for different biodiesel production scenarios.
| Biodiesel Production Scenario | Global Warming Potential (kg CO2 eq t-1) |
| RME with Dolomite Catalyst | 1436.8 |
| RBE with Eggshell Catalyst | 2298.0 |
| RBE with Snail Shell Catalyst | 2266.1 |
| Mineral Diesel (for comparison) | 4330 |
| Data sourced from a life cycle assessment of rapeseed oil esters. tandfonline.com |
Resource Efficiency and Waste Minimization Strategies
A core principle of green chemistry is the efficient use of resources and the minimization of waste. nih.govresearchgate.net In ester synthesis, this translates to strategies that reduce raw material consumption, recycle byproducts, and avoid the use of hazardous solvents. rsc.org The circular economy model, which emphasizes waste prevention, reuse, and recycling, provides a framework for enhancing resource efficiency in chemical production. frontiersin.org
Strategies for improving resource efficiency and minimizing waste in fatty ester production include:
Atom Economy: Designing reactions where the maximum proportion of reactants is incorporated into the final product, thus minimizing waste. labmanager.com
Byproduct Valorization: Finding valuable applications for byproducts generated during synthesis. whiterose.ac.ukacs.org
Use of Renewable Solvents: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions. rsc.org
Catalyst Recycling: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused. nih.gov
Process Intensification: Developing more efficient processes that reduce energy consumption and reaction times.
Utilization of Renewable Feedstocks
The shift towards a bio-based economy relies heavily on the use of renewable feedstocks. marketresearchfuture.comgoogle.com For isostearyl erucate, this involves the sustainable sourcing of its precursors: erucic acid and isostearyl alcohol. google.com Oleochemicals, derived from natural fats and oils, offer a renewable and biodegradable alternative to petrochemicals. stobec.com
Sustainable Sourcing of Erucic Acid and Isostearyl Alcohol Precursors
Erucic acid is a long-chain monounsaturated fatty acid primarily sourced from high-erucic acid rapeseed oil. marketresearchfuture.comtechsciresearch.com The increasing demand for sustainable and bio-based ingredients has made erucic acid a sought-after raw material in various industries. techsciresearch.commarketresearch.com Sustainable sourcing practices for rapeseed oil are crucial to ensure the long-term viability of erucic acid production and to minimize the environmental impact of its cultivation. dataintelo.com This includes a focus on eco-friendly farming practices and reducing the carbon footprint of oil extraction and processing. dataintelo.com
Isostearyl alcohol is a branched-chain fatty alcohol. reanin.comcosmeticsandtoiletries.com While it can be produced from petrochemical sources, there is a growing trend towards bio-based production methods. reanin.com Natural sources for fatty alcohols include palm and coconut oils. reanin.com The development of bio-based production processes for isostearyl alcohol improves its sustainability profile and aligns with the consumer demand for natural and eco-friendly ingredients. reanin.commarketresearchfuture.com The synthesis of isostearic acid, a precursor to isostearyl alcohol, can be achieved through the dimerization of oleic acid, which is derived from sources like tall oil fatty acids (TOFA), a byproduct of paper production. uu.nl
Valorization of Byproducts in Ester Synthesis
Valorization is the process of converting waste or byproducts into higher-value products. whiterose.ac.ukacs.org In the context of ester synthesis, this is a key strategy for improving resource efficiency and reducing waste. frontiersin.org Agro-industrial residues, such as oil cakes and plant residues, can be used as substrates for the production of valuable enzymes or bioactive compounds through processes like enzymatic hydrolysis. frontiersin.orgmdpi.com
For example, spent coffee grounds can be used as a feedstock for the production of fatty acid ethyl esters, an analogue of biodiesel. whiterose.ac.ukacs.org Similarly, byproducts from the vegetable oil industry, such as olive and sunflower cakes, can be used in solid-state fermentation to produce enzymes like lipases, which are themselves catalysts for esterification reactions. frontiersin.org The esterification of hemicellulose, a component of plant biomass, can also be used to create new materials with improved properties. mdpi.com
Development of Environmentally Benign Catalytic Processes
Catalysis plays a pivotal role in the greening of chemical synthesis. labmanager.comeurekalert.org Traditional esterification processes often rely on homogeneous mineral acid catalysts, which can be corrosive and difficult to separate from the reaction mixture, leading to environmental concerns. ui.ac.id The development of environmentally benign catalytic processes focuses on the use of heterogeneous catalysts, biocatalysts, and novel reaction media that are more sustainable.
Recent advancements in catalysis for ester synthesis include:
Heterogeneous Catalysts: Solid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer advantages in terms of easy separation and reusability. ui.ac.iddergipark.org.tr For example, chemists have developed innovative bimetallic oxide cluster catalysts that are highly efficient in ester production and use oxygen as the sole oxidant, with water as the only byproduct. labmanager.comeurekalert.org
Biocatalysts: Enzymes, such as lipases, can catalyze esterification reactions under mild conditions with high selectivity. nih.gov The immobilization of enzymes on solid supports can enhance their stability and reusability. nih.gov
Electrocatalysis: The electrocatalytic reduction of carbon monoxide using renewable electricity presents a green method for producing esters from simple feedstocks like water and carbon monoxide. nus.edu.sg
Green Solvents: The use of ionic liquids or deep eutectic solvents as both catalysts and reaction media can offer a more environmentally friendly alternative to traditional organic solvents. dergipark.org.tr However, the toxicity and biodegradability of these solvents must be carefully considered. dergipark.org.tr
Energy Efficiency in Production Processes
Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy requirements of chemical processes and conduct reactions at ambient temperature and pressure whenever feasible. nih.govmdpi.com The chemical industry is notably energy-intensive; in some cases, energy for heat, power, and feedstocks can constitute up to 85% of production costs. cefic.orgaceee.org Consequently, enhancing energy efficiency is a critical economic and environmental objective for the sector. cefic.org The synthesis of esters, such as this compound, is a prime area for the application of these principles to reduce the significant energy footprint associated with traditional manufacturing methods.
Traditional methods for ester synthesis, like Fischer esterification, often involve the condensation of a carboxylic acid and an alcohol under acidic catalysis. numberanalytics.com While effective, these processes are frequently energy-intensive, requiring high reaction temperatures and pressures to achieve high conversion rates and yields, which becomes challenging to manage when scaling up from the laboratory to industrial production. numberanalytics.com
In contrast, biocatalytic routes represent a significant advancement in sustainable ester production. researchgate.net The use of enzymes, particularly lipases, as catalysts for esterification offers substantial environmental and economic benefits. mdpi.comresearchgate.net Enzymatic processes operate under much milder temperature and pH conditions, which directly translates to lower energy consumption. mdpi.comresearchgate.net Studies have shown that enzymatic routes can reduce energy needs by about 60% compared to conventional methods using sulfuric acid as a catalyst. mdpi.com This approach not only saves energy but also leads to purer, colorless, and odorless products, simplifying downstream purification steps and reducing waste. researchgate.net
Detailed Research Findings
Process intensification techniques, such as the use of microwave irradiation and ultrasound, have been explored to further enhance the efficiency of enzymatic esterification. numberanalytics.comresearchgate.net Microwave-assisted enzymatic synthesis, in particular, has demonstrated remarkable results in producing emollient esters. nih.govacs.org A study on the production of isopropyl myristate (IPM) and isopropyl palmitate (IPP), two common cosmetic emollients, found that microwave-assisted enzymatic esterification is a simple, fast, and energy-efficient method. nih.govacs.org The use of microwave radiation can facilitate high conversion rates in exceptionally short reaction times. acs.org For instance, a maximum conversion of 97.4% for IPM was achieved in just 5 minutes. nih.govacs.org
The energy savings from this method are significant. When compared to other enzymatic esterification techniques using conventional heating (like a water bath shaker) or packed-bed reactors, the microwave-assisted process was found to be more energy-efficient, potentially saving up to 99% in processing time. nih.govacs.org
Interactive Data Table: Comparison of Enzymatic Esterification Methods for Emollient Esters
The following table, based on data from studies on isopropyl palmitate (IPP), illustrates the dramatic improvements in efficiency offered by microwave-assisted synthesis compared to more conventional lab-scale heating methods.
| Parameter | Water Bath Shaker | Packed-Bed Reactor | Microwave-Assisted |
| Power Requirement (W) | 1700 | 341 | 1400 |
| Reaction Time | >100 min | 1.4 min | 1 min |
| Energy Savings | - | 42% vs. Microwave | 96% vs. Water Bath |
| Time Savings | - | 29% vs. Microwave | 99% vs. Water Bath |
| Max. Conversion (IPP) | Not specified | ~98.5% | ~94.5% |
| Data sourced from a 2023 study on microwave-assisted enzymatic esterification of emollient esters. nih.gov |
Process optimization is another critical avenue for improving energy efficiency. numberanalytics.com For any given esterification process, adjusting variables such as temperature, catalyst concentration, and the molar ratio of reactants can have a major influence on reaction conversion and, consequently, on energy use. numberanalytics.commdpi.com For example, in the synthesis of long-chain wax esters using a solid acid catalyst, optimizing the catalyst amount was crucial; a 20 wt.% catalyst loading at 90°C yielded excellent results, whereas the uncatalyzed reaction was extremely slow. ajgreenchem.com
Similarly, studies on the transesterification of fatty acid ethyl esters with various alcohols show that reaction conditions can be fine-tuned to reduce energy input. nih.govacs.org Using a higher vacuum allowed for a significant reduction in the required amount of immobilized lipase (B570770) catalyst while maintaining a fast reaction. nih.govacs.org Selecting milder temperature conditions (e.g., 35-60°C) is a hallmark of enzymatic processes, which inherently require less energy than high-temperature chemical catalysis. mdpi.comnih.govacs.org
Interactive Data Table: Optimization of Reaction Conditions in Ester Synthesis
This table shows examples of how different reaction parameters are optimized in various ester synthesis studies to achieve high conversion rates efficiently.
| Ester Product | Reactants | Catalyst | Temperature (°C) | Time | Key Optimization Finding | Conversion/Yield |
| Cetyl Palmitate | Palmitic Acid, Cetyl Alcohol | SO3H-carbon | 90 | 6 h | Catalyst amount optimized to 20 wt.% for >95% yield. ajgreenchem.com | >95% |
| 2-Ethylhexyl Laurate | Lauric Acid, 2-Ethylhexanol | Amberlyst-16 (in-flow) | 140 | 5 h | Continuous flow process enabled complete conversion. csic.es | >98% |
| 2-Ethylhexyl Esters | Fatty Acid Ethyl Esters, 2-Ethyl-1-hexanol | Novozym 435 (lipase) | 60 | 5 h | Catalyst amount optimized to 5 wt.% for >90% conversion. nih.govacs.org | >90% |
| Isopropyl Myristate | Myristic Acid, Isopropyl Alcohol | Lipase (microwave) | N/A (20% power) | 5 min | Microwave power and reaction time optimized for speed and high conversion. nih.govacs.org | 97.4% |
| Data compiled from various studies on ester synthesis. nih.govacs.orgajgreenchem.comnih.govacs.orgcsic.es |
Theoretical and Computational Studies in Ester Chemistry
Molecular Modeling and Simulation of Esterification Reactions
Molecular modeling and simulation are powerful techniques used to study the dynamics and mechanics of chemical reactions. semanticscholar.org The esterification process, which forms isostearyl erucate (B1234575) from isostearyl alcohol and erucic acid, can be investigated using these methods to understand reaction kinetics, molecular configuration, and the influence of catalysts.
Molecular dynamics (MD) simulations, for instance, can model the self-assembly of wax esters in various media, providing insights into their structural properties and aggregation behavior. semanticscholar.orgccsenet.org Studies on similar long-chain wax esters, such as those found in jojoba oil, have used MD simulations to determine their molecular configuration at interfaces. acs.orgconicet.gov.arnih.gov These studies revealed that wax esters tend to adopt a "V-shape" at the air-water interface, a finding that challenges previous hypotheses of a hairpin-like structure and is crucial for understanding their function as emollients. acs.orgconicet.gov.arnih.gov Such simulations for isostearyl erucate could predict its packing behavior in cosmetic emulsions and its interaction with skin lipids.
Table 1: Molecular Dynamics Simulation Parameters in a Study of Wax Esters
| Parameter | Value/Description | Source |
| System Composition | Wax Ester Molecules, Surfactant (e.g., Tween80), Water | semanticscholar.orgccsenet.org |
| Simulation Time | 20 nanoseconds | ccsenet.org |
| Force Field | All-atom level force fields based on Newton's second law | semanticscholar.org |
| Properties Analyzed | Radius of gyration, solvent accessible surface areas, cluster formation | ccsenet.org |
| Key Finding | Formation of stable prolate ellipsoid-shaped micelles | ccsenet.org |
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry provides a framework for elucidating the detailed mechanisms of chemical reactions at an atomic level. mdpi.com For the synthesis of esters (esterification), computational methods like Density Functional Theory (DFT) are employed to map the potential energy surface of the reaction. researchgate.netnumberanalytics.com This allows researchers to identify the most likely reaction pathway by calculating the energies of reactants, products, transition states, and any intermediates. numberanalytics.comarxiv.org
Studies on the aminolysis of esters, a related reaction, have shown that computational approaches can distinguish between stepwise and concerted mechanisms and quantify the activation energies involved. researchgate.net For the Fischer esterification of this compound, DFT calculations could be used to:
Model the tetrahedral intermediate formed during the reaction.
Determine the energy barriers for the addition of the alcohol and the elimination of water.
Investigate the role of an acid catalyst in lowering the activation energy by protonating the carbonyl oxygen.
Recent developments have even integrated artificial intelligence (AI) to accelerate the exploration of reaction mechanisms, making these detailed investigations more efficient. mdpi.com
Prediction of Catalytic Activity and Selectivity
The synthesis of a specific ester like this compound often requires a catalyst to proceed efficiently and selectively. Computational methods are increasingly used to predict the activity and selectivity of catalysts, thereby accelerating the discovery of optimal reaction conditions. whiterose.ac.ukrsc.org
Machine learning (ML) models, trained on datasets of known catalyst performance, can predict the outcomes of new reactions. nih.gov These models use numerical descriptors that represent the structural and electronic properties of the catalyst and reactants. rsc.org For instance, in asymmetric catalysis, computational tools can predict stereoselectivity by calculating the energy difference between the transition states leading to different enantiomers. whiterose.ac.uk
For the production of this compound, computational screening could help in:
Catalyst Selection: Virtually screening a library of potential acid catalysts to identify those with the highest predicted activity.
Condition Optimization: Modeling the reaction under various temperatures and solvent conditions to find the optimal balance between reaction rate and selectivity, minimizing side reactions. d-nb.info
Understanding Selectivity: Analyzing the interactions within the transition state to understand why a particular catalyst favors the reaction between the bulky isostearyl alcohol and erucic acid.
Table 2: Computational Approaches in Catalyst Design and Selectivity Prediction
| Approach | Methodology | Application | Source |
| Quantum Mechanics (QM) | Calculation of transition state (TS) energies using methods like DFT. | Predicts enantioselectivity by comparing energies of transition states leading to different products. | whiterose.ac.uk |
| Machine Learning (ML) | Uses descriptors (e.g., steric and electronic) to train models that correlate catalyst structure with reaction outcome. | Rapidly screens large virtual libraries of catalysts to predict performance and optimize reaction conditions. | nih.govrsc.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the catalyst and reactants in solution. | Investigates how solvent and temperature affect catalyst stability and activity. | aip.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. ecetoc.org In the context of environmental science, QSAR is crucial for assessing the environmental fate of substances like this compound, predicting endpoints such as biodegradability, soil adsorption, and potential for bioaccumulation. ecetoc.orgjetjournal.us
The development of a QSAR model involves creating a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. ecetoc.org These models are vital for screening new and existing chemicals, especially when experimental data is limited. researchgate.net A review of published QSAR models found that those for environmental fate endpoints had a potential reproducibility rate of 56%. nih.gov
For this compound, a large, lipophilic ester, QSAR models would likely predict:
Low Water Solubility: Due to its long, nonpolar alkyl chains.
High Soil Adsorption Coefficient (Koc): Its lipophilicity suggests it will bind strongly to organic matter in soil and sediment, limiting its mobility in the environment. jetjournal.us
Slow Biodegradation: Large, branched esters can be more resistant to microbial degradation compared to their linear counterparts.
While specific QSAR studies focusing solely on this compound are not prevalent in public literature, general models for long-chain esters provide a reliable framework for its environmental assessment. nih.gov
In Silico Approaches for Ester Design and Optimization (non-biological activity)
In silico methods, meaning "performed on computer or via computer simulation," are used to design and optimize molecules for specific functions without synthesizing them in a lab. For industrial esters like this compound, these approaches are aimed at fine-tuning physical and chemical properties (non-biological activity) relevant to their application, such as in cosmetics. univkartamulia.ac.idcir-safety.orgcir-safety.org
The goal is to establish a clear relationship between molecular structure and functional properties like viscosity, melting point, spreadability, and occlusivity. Molecular modeling can be used to understand how changes in the alcohol or acid moiety of an ester affect its physical behavior. acs.orgnih.gov For example, the branched nature of the isostearyl group in this compound gives it different properties (e.g., a lower melting point and a lighter feel) compared to a linear stearyl ester.
Computational design could be used to optimize esters for cosmetic applications by:
Modifying Texture: Simulating how changes in chain length or branching affect the packing of ester molecules and, consequently, the feel of a product on the skin.
Improving Stability: Predicting the oxidative stability of different ester structures to design more robust emollients.
Creating Novel Emollients: Designing new ester structures in silico with unique sensory profiles or improved compatibility with other cosmetic ingredients. For example, the tetrapeptide H-Gly-Glu-Lys-Gly-OH was developed through an in silico molecular design process to stimulate collagen synthesis. researchgate.net
Spectroscopic Data Interpretation through Computational Methods
Computational methods are essential for the accurate interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. tu-braunschweig.de By calculating theoretical spectra for a proposed molecular structure, chemists can compare them to experimental data to confirm the identity and purity of a synthesized compound. scielo.br
This process typically involves:
Optimizing the molecular geometry of the compound using a method like DFT.
Calculating the vibrational frequencies (for IR and Raman) or NMR chemical shifts based on this optimized geometry. scielo.br
Comparing the calculated spectrum to the experimental one. A good match provides strong evidence for the proposed structure.
This approach is particularly valuable for complex molecules like this compound, where spectral peaks can be numerous and overlapping. Computational analysis can help assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the ester group) or to specific protons and carbons in the NMR spectra. tu-braunschweig.descielo.br The development of specialized computational tools and visualization software has further enhanced the ability to analyze complex spectroscopic data from chemical samples. scottdavidoff.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Isostearyl Erucate with high yield and purity?
- Methodological Answer: this compound can be synthesized via esterification of erucic acid and isostearyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include a 1:1 molar ratio of reactants, reaction temperatures of 110–130°C under inert atmosphere (N₂), and continuous removal of water (azeotropic distillation). Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) until completion (~6–8 hours). Post-synthesis purification involves neutralization, solvent extraction, and molecular distillation to isolate the ester .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and branching in the isostearyl chain. Infrared (IR) spectroscopy identifies functional groups (C=O at ~1740 cm⁻¹, C-O at ~1200 cm⁻¹). High-performance liquid chromatography (HPLC) or GC quantifies purity (>98% by area normalization). Differential scanning calorimetry (DSC) assesses thermal stability, while Karl Fischer titration determines residual moisture .
Q. What factors influence the oxidative stability of this compound in formulation matrices?
- Methodological Answer: Oxidative stability depends on storage conditions (e.g., exposure to light, temperature), presence of antioxidants (e.g., tocopherol, BHT), and lipid matrix composition. Accelerated stability testing (40°C/75% RH for 3 months) with periodic peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) measurements can evaluate degradation. Comparative studies using rancimat or oxygen absorption assays are recommended .
Advanced Research Questions
Q. How do esterase enzymes in epidermal models affect the metabolic breakdown of this compound?
- Methodological Answer: Use reconstructed human epidermis (RHE) models or ex vivo skin explants to simulate metabolism. Incubate this compound with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzymatic hydrolysis. Metabolites (erucic acid, isostearyl alcohol) are quantified via liquid chromatography-mass spectrometry (LC-MS). Penetration depth can be visualized using confocal Raman microscopy .
Q. How can researchers resolve contradictions in dermal irritation data for this compound metabolites?
- Methodological Answer: Discrepancies in irritation studies (e.g., ) may stem from metabolite concentration, vehicle composition (petrolatum vs. alcohol), or inter-individual variability. Standardized protocols (OECD TG 439) using 3D skin models or controlled human patch testing (n ≥ 50) with fixed variables (25% concentration, 48-hour exposure) improve reproducibility. Statistical analysis (ANOVA, chi-square) identifies confounding factors .
Q. What molecular interactions between this compound and stratum corneum lipids enhance its emollient efficacy?
- Methodological Answer: Molecular dynamics simulations model interactions with ceramides and free fatty acids. Ex vivo studies using porcine skin analyze lipid bilayer fluidity via fluorescence anisotropy (DPH probe). In vivo corneometry measures hydration, while transepidermal water loss (TEWL) assesses barrier repair efficacy. Comparative studies with linear-chain esters (e.g., cetyl erucate) highlight branching effects .
Q. How does the branched structure of isostearyl chains in this compound affect its biophysical interactions compared to linear esters?
- Methodological Answer: Franz diffusion cell studies compare penetration rates of branched vs. linear esters. Small-angle X-ray scattering (SAXS) evaluates lipid organization in model membranes. Surface plasmon resonance (SPR) quantifies binding affinity to keratin. Branched esters typically exhibit lower melting points and higher spreadability, impacting occlusivity and sensory attributes .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., irritation potential), systematically vary experimental parameters (concentration, vehicle, application time) and apply multivariate regression to isolate causal factors .
- Experimental Design : Follow guidelines for reproducibility ( –11): pre-register protocols, use validated cell lines/skin models, and report raw data in supplementary files.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
